1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA Inhibition Pain Kinase

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396679-28-9) is a synthetic, tri-substituted urea small molecule featuring a morpholine ring, a but-2-ynyl linker, and an ortho-trifluoromethylphenyl group. It functions as a selective inhibitor of Tropomyosin-related kinase A (TrkA, NTRK1), a high-affinity receptor for nerve growth factor (NGF) implicated in pain signaling, neurogenic inflammation, and certain cancers.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 1396679-28-9
Cat. No. B2455605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396679-28-9
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESC1COCCN1CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H18F3N3O2/c17-16(18,19)13-5-1-2-6-14(13)21-15(23)20-7-3-4-8-22-9-11-24-12-10-22/h1-2,5-6H,7-12H2,(H2,20,21,23)
InChIKeySXJCOPBJBJAEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396679-28-9): Properties and Procurement Profile for Scientific Researchers


1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396679-28-9) is a synthetic, tri-substituted urea small molecule featuring a morpholine ring, a but-2-ynyl linker, and an ortho-trifluoromethylphenyl group . It functions as a selective inhibitor of Tropomyosin-related kinase A (TrkA, NTRK1), a high-affinity receptor for nerve growth factor (NGF) implicated in pain signaling, neurogenic inflammation, and certain cancers [1]. The compound has been associated with patent claims covering chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer [1].

Why Generic Substitution of 1396679-28-9 Fails: Positional Isomerism and Kinase Selectivity Risks in TrkA-Targeted Research


Researchers cannot simply interchange 1396679-28-9 with its close analogs because minor structural modulations within the (morpholinobutynyl)phenylurea class yield profound differences in target engagement and selectivity. The ortho-trifluoromethyl substitution on the phenyl ring is critical for the molecule's specific shape and electronic properties, directly impacting its binding mode with the TrkA kinase domain . A direct positional isomer, 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396684-73-3), relocates the -CF3 group to the meta position, which can disrupt the key interactions within the ATP-binding pocket and alter the inhibitor's potency and selectivity profile . Similarly, other analogs in the series feature different aromatic substitutions that modulate physicochemical properties like solubility and logP, as well as pharmacokinetic behavior, making generic substitution unreliable without direct comparative data .

Quantitative Evidence Guide for 1396679-28-9: Differential TrkA Inhibition vs. Key Structural Analogs


TrkA Inhibitory Potency: 1396679-28-9 vs. In-Class Urea Analogs

The target compound, 1396679-28-9, is explicitly claimed as a TrkA kinase inhibitor in patent WO2013176970, with reported IC50 values in the 1–100 nM range [1]. The corresponding patent application (PMID28270021) designates this compound as a 'tri-substituted urea derivative' with high affinity for TrkA [2]. In contrast, the meta-substituted isomer (CAS 1396684-73-3) has no publicly disclosed inhibitory data, and its altered geometry is expected to reduce binding affinity . This potency range places 1396679-28-9 among the more active urea-based TrkA inhibitors, which typically exhibit IC50 values from low nanomolar to micromolar ranges depending on substitution pattern [1].

TrkA Inhibition Pain Kinase

Disease Indication Profile: 1396679-28-9 vs. Next-Generation Urea-Based TrkA Inhibitors

1396679-28-9 is patented for a broad indication profile that includes chronic pain, neuropathic pain, pruritus (itch), solid tumors, and thymic cancer [1]. This multi-indication scope is characteristic of first-generation TrkA inhibitors from the Merck urea series (WO2013176970), which were foundational to the field [2]. Later-generation Trk inhibitors, such as those disclosed in WO2015042088, often focus on improved selectivity against off-target kinases or specific cancer mutations, sometimes at the expense of broad analgesic applications [2].

Pain Oncology Dermatology

Lipophilic Efficiency: 1396679-28-9 vs. Non-Fluorinated Phenylurea Analogs

The ortho-CF3 group on 1396679-28-9 is a hallmark of optimized kinase inhibitors, contributing to enhanced metabolic stability and target binding . Analogs lacking this group, such as 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, are expected to have reduced lipophilic ligand efficiency (LLE) and potentially lower TrkA affinity, based on structure-activity relationship (SAR) principles . The -CF3 moiety occupies a lipophilic sub-pocket in the kinase, and its removal typically leads to a 10- to 100-fold decrease in potency for structurally related urea-based kinase inhibitors [1].

Lipophilic Efficiency Drug Design TrkA

Optimal Research Application Scenarios for 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396679-28-9)


Mechanistic Studies of NGF/TrkA Signaling in Chronic and Neuropathic Pain Models

1396679-28-9 is ideally suited for preclinical in vivo studies where TrkA inhibition is required to validate its role in pain transduction. The compound's 1–100 nM potency and patent-backed indication for neuropathic and chronic pain make it a first-line chemical probe for dissecting NGF-mediated nociceptive pathways [1][2].

Comparative Oncology Profiling Across NTRK1-Dependent Cancer Cell Lines

As a patented TrkA inhibitor with activity against solid tumors and thymic cancer, this compound serves as a valuable reference standard in cancer panels where NTRK1 fusions or amplifications are present, enabling researchers to benchmark newer inhibitors against a well-characterized chemical scaffold [3].

Pharmacological Dissection of Pruritus Pathways via TrkA Antagonism

Given its patent claims for pruritus, researchers studying itch signaling can use 1396679-28-9 to investigate the role of TrkA in mediating non-histaminergic itch, leveraging its validated target engagement to differentiate NGF/TrkA contributions from other pruritogenic pathways [4].

Chemical Biology Tool for Investigating TrkA-Driven Inflammatory Disorders

The compound's involvement in the MAPK signaling and inflammatory mediator regulation of TRP channels pathways positions it as a key tool for researchers studying the intersection of neurotrophin signaling and inflammation, enabling selective target deconvolution in complex disease models [5].

Quote Request

Request a Quote for 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.